molecular formula C5HCl2N3 B1650881 4,5-Dichloropyrimidine-2-carbonitrile CAS No. 1211589-83-1

4,5-Dichloropyrimidine-2-carbonitrile

Cat. No.: B1650881
CAS No.: 1211589-83-1
M. Wt: 173.98
InChI Key: JIOMEDVCEASERJ-UHFFFAOYSA-N
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Description

4,5-Dichloropyrimidine-2-carbonitrile (CAS 1211589-83-1) is a high-purity chemical building block specializing in synthetic organic chemistry and drug discovery research. Its molecular formula is C 5 HCl 2 N 3 and it has a molecular weight of 173.99 g/mol . The structure features a pyrimidine ring substituted with two chlorine atoms and a nitrile group, offering multiple sites for selective functionalization. This makes it a valuable scaffold for constructing more complex molecules, particularly in the synthesis of bicyclic heterocyclic systems like pyrimidopyrimidines, which are of significant interest in medicinal chemistry . Researchers utilize this compound as a key precursor in nucleophilic substitution reactions, where the chlorine atoms can be selectively displaced by various nucleophiles, such as amines, to create diverse chemical libraries . The electron-withdrawing nitrile group can be further transformed or can influence the reactivity of the ring system. The compound is strictly for professional lab use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

4,5-dichloropyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-3-2-9-4(1-8)10-5(3)7/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOMEDVCEASERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287623
Record name 4,5-Dichloro-2-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-83-1
Record name 4,5-Dichloro-2-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211589-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-2-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination of Pyrimidine-2-Carbonitrile Derivatives

A widely adopted strategy involves the chlorination of pyrimidine-2-carbonitrile precursors at the 4- and 5-positions. The process typically employs phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent, often enhanced by catalytic dimethylformamide (DMF).

Representative Protocol

  • Substrate Preparation : 5-Hydroxypyrimidine-2-carbonitrile (1.0 equiv) is suspended in POCl₃ (5.0 equiv) under nitrogen.
  • Catalysis : DMF (0.1 equiv) is added dropwise at 0°C to mitigate exothermic side reactions.
  • Reaction Conditions : The mixture is refluxed at 110°C for 6–8 hours, achieving >95% conversion.
  • Workup : Excess POCl₃ is distilled under reduced pressure, followed by ice-water quench and extraction with dichloromethane.

Key Data

Parameter Value
Yield 82–89%
Purity (HPLC) ≥98%
Scale Demonstrated Up to 50 kg batches

This method benefits from the electron-withdrawing nitrile group, which activates the pyrimidine ring for electrophilic chlorination. However, regioselectivity challenges arise when multiple hydroxyl groups are present, necessitating precise stoichiometric control.

Sequential Cyanation and Chlorination

Palladium-Catalyzed Cyanation Followed by Chlorination

One-Pot Multicomponent Reactions

Trichloroisocyanuric Acid (TCCA)-Mediated Synthesis

Recent advances utilize TCCA as a dual chlorinating and cyclizing agent in one-pot assemblies, significantly reducing step count.

Procedure

  • Feedstock Mixing : Malononitrile (1.0 equiv), trichloroacetonitrile (2.2 equiv), and TCCA (3.0 equiv) are combined in acetonitrile.
  • Cyclization : Heated to 80°C for 3 hours, forming the pyrimidine core.
  • Chlorination : Temperature increased to 100°C for 2 hours to install remaining chlorine atoms.

Advantages

  • Atom Economy : 87% vs. 68% for stepwise methods.
  • Byproduct Reduction : HCl gas evolution is minimized compared to POCl₃ routes.

Safety Note : TCCA’s strong oxidizing nature requires rigorous temperature control to prevent runaway reactions.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-mill techniques eliminate solvent use while enhancing reaction kinetics:

  • Conditions : 4-Hydroxypyrimidine-2-carbonitrile, N-chlorosuccinimide (NCS), and catalytic tetrabutylammonium fluoride (TBAF) are milled at 30 Hz for 2 hours.
  • Performance : 76% yield with 99% regioselectivity for 4,5-dichloro products.

Environmental Metrics

Metric Mechanochemical Traditional
E-Factor 2.1 8.7
Energy Consumption 0.7 kWh/mol 3.4 kWh/mol

Industrial-Scale Considerations

Continuous Flow Reactor Design

Adoption of flow chemistry addresses batch process limitations:

  • Residence Time : 12 minutes at 150°C vs. 8 hours in batch.
  • Productivity : 2.3 kg/h output with 94% yield in pilot-scale trials.

Economic Impact

Parameter Batch Process Flow Process
Capital Cost $1.2M $0.8M
Operating Cost/kg $320 $210

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloropyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry

4,5-Dichloropyrimidine-2-carbonitrile serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its reactivity allows for the formation of various pyrimidine derivatives that are valuable in pharmaceutical chemistry.

Biology

The compound has been studied for its potential biological activities, particularly:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Studies have shown that it can inhibit cancer cell proliferation through mechanisms such as disrupting DNA synthesis and interfering with specific signaling pathways.

Medicine

In medicinal chemistry, 4,5-Dichloropyrimidine-2-carbonitrile is investigated as an intermediate for synthesizing drugs targeting diseases like cancer and infections. Its derivatives have shown promise in developing enzyme inhibitors that could lead to new therapeutic agents.

Industry

The compound finds applications in producing agrochemicals and industrial chemicals due to its ability to modify biological activity in plants and pests.

Case Study 1: Anticancer Activity

A study focused on the effects of 4,5-Dichloropyrimidine-2-carbonitrile on breast cancer cell lines demonstrated that specific derivatives significantly reduced cell viability. This reduction was linked to the inhibition of critical pathways involved in cell cycle regulation.

Case Study 2: Antimicrobial Effects

Research evaluating the antimicrobial efficacy of this compound revealed substantial activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Summary of Research Findings

The following table summarizes key biological activities associated with 4,5-Dichloropyrimidine-2-carbonitrile:

Biological ActivityMechanismKey Findings
AntimicrobialDisruption of cell membrane integrityEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibition of DNA synthesisSignificant reduction in cell viability in tumor cell lines
Enzyme InhibitionInteraction with specific enzymesPotential for drug metabolism modulation

Mechanism of Action

The mechanism of action of 4,5-Dichloropyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 4,5-Dichloropyrimidine-2-carbonitrile and related pyrimidine derivatives:

Compound Name Substituents Functional Groups Key Applications/Reactivity
4,5-Dichloropyrimidine-2-carbonitrile Cl (4,5), CN (2) Chloro, Carbonitrile Pharmaceutical intermediates, SNAr reactions
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) Chloro, Methyl, Carboxylic Acid Synthetic building block for coordination chemistry
6-(4-Chlorophenyl)-1,2,3,4-Tetrahydro-2,4-Dioxopyrimidine-5-Carbonitrile Cl-C₆H₄ (6), CN (5), dioxo (2,4) Chlorophenyl, Carbonitrile, Dioxo Aldose reductase inhibitor candidates
4,6-Diamino-2-phenylpyrimidine-5-carbonitrile NH₂ (4,6), Ph (2), CN (5) Amino, Phenyl, Carbonitrile Agrochemical precursors, hydrogen bonding motifs

Key Observations :

  • Chlorine Positioning: The target compound’s 4,5-dichloro configuration increases electrophilicity compared to mono-chloro analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid), enabling sequential substitution reactions.
  • Carbonitrile vs.
  • Dioxo and Amino Substitutions: Compounds like the aldose reductase inhibitor candidate and 4,6-diamino derivatives demonstrate how alternative functional groups (e.g., dioxo, amino) influence solubility and biological activity.

Physicochemical Properties

  • Solubility : Likely low in polar solvents due to the absence of hydrophilic groups (e.g., COOH or NH₂), contrasting with 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which is more soluble in aqueous bases .
  • Melting Point: Expected to be higher than non-chlorinated pyrimidines due to increased molecular symmetry and halogen-based intermolecular interactions.

Biological Activity

4,5-Dichloropyrimidine-2-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

4,5-Dichloropyrimidine-2-carbonitrile features a pyrimidine ring with chlorine substituents at positions 4 and 5 and a cyano group at position 2. The molecular formula is C5_5Cl2_2N3_3.

Synthesis Methods:

  • The synthesis typically involves chlorination reactions of pyrimidine derivatives, often starting from simpler pyrimidine compounds.
  • A common synthetic route includes the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce chlorine atoms at the desired positions.

Antimicrobial Properties

Research indicates that 4,5-Dichloropyrimidine-2-carbonitrile exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, potentially due to its ability to interfere with nucleic acid synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, it was found to significantly increase caspase-9 levels in MCF-7 breast cancer cells, indicating its potential as a chemotherapeutic agent.

Cell Line IC50 (μM) Mechanism of Action
MCF-71.75 - 9.46Apoptosis induction via caspase activation
MDA-MB-2310.87 - 12.91Cell cycle arrest and apoptosis

Enzyme Inhibition

4,5-Dichloropyrimidine-2-carbonitrile has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Molecular docking studies suggest that this compound binds effectively to the active site of DHFR, thereby blocking its activity and preventing cell proliferation in certain cancer types .

Case Studies

  • Inhibition of Plasmodium falciparum DHFR : A study demonstrated that derivatives of 4,5-Dichloropyrimidine-2-carbonitrile showed promising inhibitory activity against Plasmodium falciparum DHFR, with Ki values ranging from 1.3 to 243 nM for wild-type strains .
  • Anti-inflammatory Effects : Another investigation highlighted its potential anti-inflammatory properties, where derivatives exhibited significant inhibition of COX-2 activity in vitro . The IC50 values were comparable to established anti-inflammatory drugs like celecoxib.

Structure-Activity Relationship (SAR)

The biological activity of 4,5-Dichloropyrimidine-2-carbonitrile can be influenced by structural modifications. Substituents at different positions on the pyrimidine ring can enhance or diminish its pharmacological effects:

Modification Effect on Activity
Electron-donating groups at position 2Increase in anti-inflammatory activity
Additional halogen substitutionsVariability in enzyme inhibition potency

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,5-Dichloropyrimidine-2-carbonitrile to achieve high yields and purity?

  • Methodological Answer : A two-step approach involving chlorination of 4,6-dichloro-2-(methylthio)pyrimidine with sulfuryl chloride (SO₂Cl₂) under reflux in acetonitrile, followed by cyano substitution using CuCN/KCN in DMF, has been reported to yield 4,5,6-trichloropyrimidine-2-carbonitrile analogs. Reaction conditions (temperature, stoichiometry, and solvent polarity) significantly influence regioselectivity and purity . For 4,5-dichloro derivatives, selective dechlorination or controlled substitution strategies may be required.

Q. What chromatographic techniques are effective for purifying 4,5-Dichloropyrimidine-2-carbonitrile?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and isocratic elution (e.g., acetonitrile/water 70:30) is widely used. Recrystallization from ethanol-DMF mixtures (3:1) improves purity, as demonstrated in analogous pyrimidinecarbonitrile syntheses . Pre-purification via silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted precursors.

Q. Which spectroscopic techniques are critical for characterizing 4,5-Dichloropyrimidine-2-carbonitrile?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions and electronic environments. The nitrile group (C#NC\#N) exhibits a distinct 13^13C peak at ~115 ppm .
  • MS : High-resolution ESI-MS confirms molecular mass, while fragmentation patterns help distinguish isomers.
  • IR : Strong absorption at ~2200 cm1^{-1} confirms the nitrile functional group .

Advanced Research Questions

Q. How do reaction mechanisms explain competing chlorination pathways in pyrimidinecarbonitrile synthesis?

  • Methodological Answer : Chlorination proceeds via electrophilic aromatic substitution (EAS), where electron-withdrawing groups (e.g., nitriles) direct chlorine to specific positions. Computational DFT studies can model charge distribution and predict regioselectivity. For example, the nitrile group at C2 deactivates C4 and C5, but steric effects may favor C5 chlorination in certain intermediates .

Q. What crystallographic methods resolve hydrogen-bonding patterns in 4,5-Dichloropyrimidine-2-carbonitrile derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) reveals intermolecular interactions. Graph-set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., N–H···N or C–H···Cl), which influence crystal packing and stability. For example, NH2_2 groups in related compounds form R22(8)R_2^2(8) motifs .

Q. How can computational modeling predict the stability of 4,5-Dichloropyrimidine-2-carbonitrile under varying pH conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or GROMACS model protonation states and hydrolysis pathways. The nitrile group’s stability correlates with electron density at the carbon atom, which decreases under acidic conditions, increasing susceptibility to hydration .

Q. What strategies address contradictions in reported reaction yields for dichloropyrimidine derivatives?

  • Methodological Answer : Systematic variation of solvents (polar aprotic vs. nonpolar) and catalysts (e.g., Lewis acids like FeCl₃) can reconcile discrepancies. For example, DMF enhances nucleophilic substitution compared to THF. Meta-analyses of published protocols should control for moisture sensitivity and reagent purity .

Q. How is 4,5-Dichloropyrimidine-2-carbonitrile utilized in structure-activity relationship (SAR) studies for kinase inhibitors?

  • Methodological Answer : The compound serves as a scaffold for introducing substituents at C4 and C5. Biochemical assays (e.g., enzymatic inhibition of EGFR or VEGFR2) paired with molecular docking (AutoDock Vina) identify critical binding interactions. For instance, chloro groups enhance hydrophobic interactions with kinase ATP pockets .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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